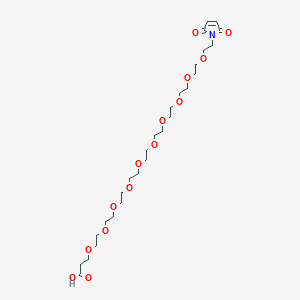Mal-PEG10-acid
CAS No.:
Cat. No.: VC16020585
Molecular Formula: C27H47NO14
Molecular Weight: 609.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H47NO14 |
|---|---|
| Molecular Weight | 609.7 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C27H47NO14/c29-25-1-2-26(30)28(25)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-27(31)32/h1-2H,3-24H2,(H,31,32) |
| Standard InChI Key | XOFSIEJECJOCJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Mal-PEG10-acid belongs to the class of heterobifunctional polyethylene glycol (PEG) derivatives optimized for site-specific bioconjugation. The molecule comprises three distinct regions:
-
Maleimide terminus: A thiol-reactive moiety () that forms stable thioether bonds with cysteine residues under physiological pH (6.5–7.5) .
-
PEG10 spacer: A linear chain of ten ethylene oxide units () that confers hydrophilicity, reduces aggregation, and extends plasma half-life by shielding conjugated payloads from immune recognition .
-
Carboxylic acid terminus: A carboxyl group () activated via carbodiimide chemistry (e.g., EDC/NHS) for amine coupling to lysine residues or amine-containing payloads .
Table 1: Key Physicochemical Parameters of Mal-PEG10-Acid
| Property | Value | Source |
|---|---|---|
| Molecular weight | 704.74 g/mol | |
| Purity | ≥95% (HPLC) | |
| Storage conditions | -20°C (desiccated) | |
| Solubility | >100 mg/mL in DMSO | |
| Hydrodynamic radius () | 32.6 Å (calculated) |
The PEG10 spacer contributes significantly to the compound’s hydrodynamic properties. Size exclusion chromatography (SEC) studies on analogous PEGylated proteins demonstrate that a 10-unit PEG increases by approximately 10–12 Å compared to unmodified counterparts, without inducing significant conformational changes . This expansion improves tumor penetration by reducing nonspecific interactions with extracellular matrix components .
Synthesis and Characterization
Mal-PEG10-acid is synthesized via a multi-step organic process:
-
PEG backbone assembly: Ethylene oxide monomers undergo anionic ring-opening polymerization to generate a decaethylene glycol diol.
-
Maleimide incorporation: The diol’s primary hydroxyl group reacts with maleic anhydride followed by cyclization to form the maleimide terminus .
-
Carboxylic acid functionalization: The secondary hydroxyl group is oxidized to a carboxylic acid using Jones reagent or TEMPO-mediated oxidation .
Critical quality control measures include:
-
HPLC: Reverse-phase chromatography with UV detection at 280 nm (maleimide absorbance) ensures >95% purity .
-
Mass spectrometry: MALDI-TOF confirms the molecular ion peak at m/z 705.3 [M+H]+ .
-
NMR: -NMR in CDCl₃ reveals characteristic peaks at δ 6.70 ppm (maleimide protons) and δ 3.50–3.70 ppm (PEG methylene groups) .
Applications in Antibody-Drug Conjugate Development
Mal-PEG10-acid addresses two key challenges in ADC design: controlled payload attachment and improved pharmacokinetics.
Conjugation Strategy
-
Antibody modification: The maleimide group reacts with reduced interchain disulfides (e.g., cysteines in trastuzumab) at a drug-to-antibody ratio (DAR) of 2–4 .
-
Payload coupling: The carboxylic acid is activated with NHS/EDC to conjugate amine-containing cytotoxins (e.g., monomethyl auristatin E, MMAE) .
Table 2: Comparison of Mal-PEG10-Acid with Other ADC Linkers
| Linker Type | Cleavability | PEG Length | Plasma | Tumor Payload Release |
|---|---|---|---|---|
| Mal-PEG10-acid | Non-cleavable | 10 units | 120–144 h | Lysosomal degradation |
| Val-Cit-PABC | Cleavable | None | 72–96 h | Cathepsin B cleavage |
| Hydrazone | pH-sensitive | Variable | 48–60 h | Acidic endosomes |
The non-cleavable design ensures payload release only upon antibody degradation in lysosomes, minimizing off-target toxicity . PEG10’s length optimizes the balance between conjugation efficiency (shorter PEGs) and stealth properties (longer PEGs) .
Future Perspectives and Challenges
While Mal-PEG10-acid has revolutionized ADC development, three areas warrant further investigation:
-
In vivo biodistribution: PET imaging studies using -labeled conjugates could quantify tumor uptake versus normal tissue retention .
-
PEG immunogenicity: Anti-PEG antibodies remain a concern; exploring alternating copolymers (e.g., PEG-alt-PPO) may mitigate immune responses .
-
Linker-drug compatibility: Screening payloads (e.g., duocarmycins) that retain potency post-lysosomal processing could expand therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume